molecular formula C4H4BrNOS B151087 (2-Bromothiazol-4-yl)methanol CAS No. 5198-86-7

(2-Bromothiazol-4-yl)methanol

Cat. No. B151087
CAS RN: 5198-86-7
M. Wt: 194.05 g/mol
InChI Key: FRPHIGOLOLSXAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of N-bromosuccinimide (NBS) in DMSO under microwave irradiation, as described in the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols . This method showcases a strategy that could potentially be adapted for the synthesis of (2-Bromothiazol-4-yl)methanol, considering the role of NBS as a brominating agent and DMSO as a solvent that can facilitate nucleophilic reactions.

Molecular Structure Analysis

While the molecular structure of (2-Bromothiazol-4-yl)methanol is not directly discussed, the structure of the ethane-1,2-diaminium cation in the first paper indicates the presence of N—H⋯O hydrogen bonds, which are a common feature in many organic compounds. This suggests that (2-Bromothiazol-4-yl)methanol may also exhibit hydrogen bonding, affecting its molecular conformation and interactions.

Chemical Reactions Analysis

The chemical reactions described in the second paper involve intramolecular aromatic electrophilic substitution and nucleophilic ring opening, which are types of reactions that could be relevant to the chemical behavior of (2-Bromothiazol-4-yl)methanol. These reactions are important for the formation of heterocyclic compounds, which include thiazole derivatives like (2-Bromothiazol-4-yl)methanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Bromothiazol-4-yl)methanol are not detailed in the provided papers. However, the presence of a bromine atom and a methanol group in the molecule suggests that it would have polar characteristics and could engage in hydrogen bonding, affecting its solubility and boiling point. The halogen bond and Br⋯Br interaction mentioned in the first paper could also be indicative of the types of non-covalent interactions that (2-Bromothiazol-4-yl)methanol might participate in.

Scientific Research Applications

Synthesis of Organic Compounds

(2-Bromothiazol-4-yl)methanol is involved in the synthesis of various organic compounds. For example, it is used in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols. This process, which involves the reaction with (4-bromobut-2-ynyl)trimethylsilane, yields compounds with good enantioselectivities and tolerates a broad range of functionalities (Durán-Galván & Connell, 2010).

Preparation of Imidazole Derivatives

Another application is in the preparation of imidazole derivatives. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives are prepared using 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These derivatives can be converted into carbonyl compounds, serving as a masked form of the carbonyl group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Development of Chelating Ligands

(2-Bromothiazol-4-yl)methanol has potential in the development of chelating ligands. A study described the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, highlighting its use as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

Synthesis of Complex Chemical Structures

This compound also plays a role in synthesizing complex chemical structures. For example, research on the synthesis and application of imidazole derivatives demonstrates its versatility in forming more intricate chemical systems (Katritzky, Sławiński, Brunner, & Gorun, 1989).

Catalyst in Organic Reactions

Moreover, (2-Bromothiazol-4-yl)methanol is utilized as a catalyst or intermediate in various organic reactions. It is employed in the synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid through a method involving saponification in potash-methanol solvent (Zhou Zhuo-qiang, 2009).

Synthesis of Block Copolymers

Its utility extends to the synthesis of block copolymers, as seen in studies involving imidazolium-based ionic liquid monomers, where it is used in polymerization processes (Vijayakrishna et al., 2008).

properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHIGOLOLSXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376812
Record name (2-Bromo-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromothiazol-4-yl)methanol

CAS RN

5198-86-7
Record name (2-Bromo-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-1,3-thiazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ES Priestley, J Banville, D Deon, L Dubé… - Journal of Medicinal …, 2022 - ACS Publications
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that is expressed on human platelets and activated by the coagulation enzyme thrombin. PAR4 plays a key role in …
Number of citations: 9 pubs.acs.org
E Karaj, SH Sindi, N Kuganesan, L Perera… - Journal of medicinal …, 2022 - ACS Publications
Once considered potential liabilities, the modern era witnesses a renaissance of interest in covalent inhibitors in drug discovery. The available toolbox of electrophilic warheads is …
Number of citations: 12 pubs.acs.org
R Colombo, Z Wang, J Han… - The Journal of …, 2016 - ACS Publications
We report a second-generation synthesis of the exceedingly potent antimitotic agent N 14 -desacetoxytubulysin H (1) as well as the preparation of nine analogues of this lead structure. …
Number of citations: 36 pubs.acs.org
HA Beard - 2018 - etheses.whiterose.ac.uk
Chemical methods that allow for the targeted labelling of a specific protein within a complex biological environment can enable valuable information regarding the structure and function …
Number of citations: 2 etheses.whiterose.ac.uk
MT Peterson - 2012 - search.proquest.com
Tubulysins are antimitotic natural products with potent anticancer activity against multidrug-resistant (MDR) cancer cells, acting by inhibition of tubulin polymerization. The marked …
Number of citations: 3 search.proquest.com

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